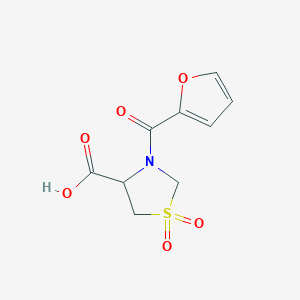![molecular formula C10H12F3N B2549807 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248175-35-9](/img/structure/B2549807.png)
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFMPA is a chiral amine that contains a trifluoromethyl group, making it a valuable tool for studying the interactions between molecules and biological systems. In
Wirkmechanismus
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine acts as a competitive antagonist at GABA(A) and glycine receptors, binding to the same site as the endogenous ligands. By binding to these receptors, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine inhibits the binding of the endogenous ligands, resulting in a decrease in receptor activation. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has also been shown to act as a partial agonist at nicotinic acetylcholine receptors, binding to a different site than the endogenous ligand and producing a submaximal response.
Biochemical and Physiological Effects:
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA(A) receptor function, the regulation of sleep and anxiety, and the modulation of synaptic transmission. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in lab experiments is its high potency and specificity for GABA(A) and glycine receptors, allowing for precise modulation of receptor function. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has high water solubility, making it easy to prepare and use in experiments. However, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has a relatively short half-life, making it difficult to use in long-term studies. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to have off-target effects at high concentrations, highlighting the importance of using appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research involving (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, including the development of more potent and selective ligands for GABA(A) and glycine receptors, the investigation of the role of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in the regulation of synaptic plasticity, and the exploration of the potential therapeutic applications of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in the treatment of anxiety disorders and insomnia. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine on receptor function and synaptic transmission.
Conclusion:
In conclusion, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a valuable tool for studying the interactions between ligands and receptors, as well as the effects of allosteric modulators on receptor function. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has a variety of biochemical and physiological effects and has potential therapeutic applications in the treatment of anxiety disorders and insomnia. While (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several advantages for use in lab experiments, appropriate controls and careful consideration of its limitations are necessary for accurate interpretation of results. Future research involving (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has the potential to provide valuable insights into the mechanisms underlying receptor function and the development of novel therapeutics.
Synthesemethoden
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can be synthesized using various methods, including the reductive amination of 2-(trifluoromethyl)benzaldehyde with (R)-2-aminopropanol or the reductive amination of (R)-2-acetamidopropanal with 2-(trifluoromethyl)benzylamine. Both methods have been proven to be effective in producing high yields of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been widely used in scientific research as a ligand for various receptors, including GABA(A) receptors, glycine receptors, and nicotinic acetylcholine receptors. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has also been used as a tool for studying the interactions between ligands and receptors, as well as the effects of allosteric modulators on receptor function. Additionally, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been used in studies investigating the role of GABA(A) receptors in the regulation of sleep and anxiety.
Eigenschaften
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)


